molecular formula C19H27N3O6 B12106293 2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid

2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid

Cat. No.: B12106293
M. Wt: 393.4 g/mol
InChI Key: XFVWEUYJKZJINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-GLY-LEU-ALA-OH: is a tripeptide composed of glycine, leucine, and alanine. This compound is often used in peptide synthesis and research due to its stability and well-defined structure. The presence of the benzyloxycarbonyl (Z) group provides protection to the amino terminus, making it a valuable intermediate in the synthesis of more complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-GLY-LEU-ALA-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The carboxyl group of glycine is then activated using reagents such as dicyclohexylcarbodiimide (DCC) and coupled with the amino group of leucine, which is also protected. This process is repeated to couple alanine, resulting in the formation of the tripeptide Z-GLY-LEU-ALA-OH .

Industrial Production Methods: In industrial settings, the synthesis of Z-GLY-LEU-ALA-OH can be achieved using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support and cleaved upon completion .

Chemical Reactions Analysis

Types of Reactions: Z-GLY-LEU-ALA-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Dicyclohexylcarbodiimide (DCC): Used for activating carboxyl groups during peptide coupling.

    Trifluoroacetic acid (TFA): Commonly used for deprotecting the Z group.

    Hydrogen peroxide: Used for oxidation reactions.

Major Products:

Scientific Research Applications

Z-GLY-LEU-ALA-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of Z-GLY-LEU-ALA-OH is primarily related to its role as a peptide. It can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The specific interactions depend on the sequence and structure of the peptide. For example, the glycine residue provides flexibility, while leucine and alanine contribute to hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: Z-GLY-LEU-ALA-OH is unique due to its specific sequence of glycine, leucine, and alanine, which provides a balance of flexibility and hydrophobic interactions. This makes it a valuable tool in peptide synthesis and research .

Properties

Molecular Formula

C19H27N3O6

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C19H27N3O6/c1-12(2)9-15(17(24)21-13(3)18(25)26)22-16(23)10-20-19(27)28-11-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26)

InChI Key

XFVWEUYJKZJINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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